[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves multiple steps. The starting materials and specific reaction conditions are crucial for obtaining a high yield and purity of the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonyl chloride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles, oxidizing agents, and reducing agents . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used . For example, nucleophilic substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules . It is valuable in the development of new chemical reactions and methodologies .
Biology and Medicine
Its unique chemical structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, the compound is used in research and development to create new materials and products . Its reactivity and versatility make it a valuable tool for industrial chemists .
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves its interaction with specific molecular targets . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in its mechanism of action are still under investigation, but it is known to affect various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl Pyridazinones: These compounds share a similar core structure and have comparable reactivity.
Difluoromethylated Compounds: Compounds with difluoromethyl groups exhibit similar chemical properties and reactivity.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound has a similar imidazo[1,2-a]pyridine core and undergoes similar chemical reactions.
Uniqueness
The uniqueness of [2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride lies in its combination of functional groups, which confer specific reactivity and potential biological activity . Its difluoromethyl and methanesulfonyl chloride groups make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11ClF2N2O2S |
---|---|
Molecular Weight |
284.71 g/mol |
IUPAC Name |
[2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClF2N2O2S/c10-17(15,16)5-6-8(9(11)12)13-7-3-1-2-4-14(6)7/h9H,1-5H2 |
InChI Key |
CXEMGMAEYNIAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=C2CS(=O)(=O)Cl)C(F)F)C1 |
Origin of Product |
United States |
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